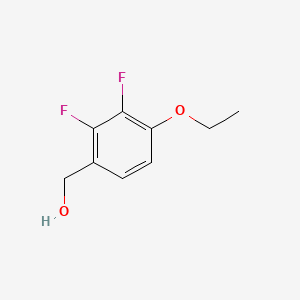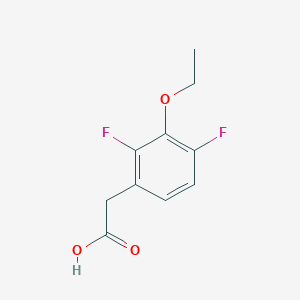![molecular formula C12H13Cl2N3O2 B1390501 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one CAS No. 915307-81-2](/img/structure/B1390501.png)
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
概要
説明
Pyrido[2,3-b]pyrazine is a class of compounds that have been studied for their potential applications in various fields . They are known for their high photoluminescence quantum efficiency (PLQY) and simple molecular structure, making them suitable for cost-effective multicolor display applications .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, which are structurally similar to the compound you mentioned, has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The molecular structure of these compounds can be ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations can also be used to obtain spectroscopic and electronic properties .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including oxidative coupling, intramolecular cyclization, and dehydro-aromatization, to provide multi-substituted pyrido[2,3-d]pyrimidines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be predicted using computational methods. For example, the band gap, absorption wavelength, and nonlinear optical (NLO) properties can be calculated .科学的研究の応用
Synthesis and Structural Studies
- Research has explored various synthetic methodologies for pyrido[3,4-b]pyrazines. For example, a study by Couture and Grandclaudon (1991) discusses the condensation of chloropyridines with chloro-N,N-dimethylalkylamines to efficiently produce tetrahydropyrido pyrazines (Couture & Grandclaudon, 1991).
- Mederski et al. (2003) reported on the preparation of 5-chloropyrido[3,4-b]pyrazines from 1,2-dicarbonyl compounds and 2-chloro-3,4-diaminopyridine, demonstrating regiosiomeric mixtures and the impact of substituents on the pyrazine ring (Mederski et al., 2003).
- Seki et al. (1997) explored the effect of temperature and side chains on imine-enamine tautomerism in pyridopyrazinone systems, highlighting the influence of structural factors on chemical behavior (Seki et al., 1997).
NMR Studies and Electrochemical Reduction
- Nagel et al. (1979) provided detailed 13C NMR spectral data for various pyrido[3,4-b]pyrazine derivatives, offering insights into their structural characterization and reactivity (Nagel et al., 1979).
- Armand, Chekir, and Pinson (1978) investigated the electrochemical reduction of pyrido[3,4-b]pyrazines, leading to various dihydro derivatives and providing a foundation for understanding their redox behavior (Armand et al., 1978).
Chemical Functionalization and Biological Evaluation
- Weber and Erker (2002) synthesized imidazo[1,5-d]pyrido[2,3-b][1,4]thiazines from pyrido pyrazines, targeting potential ligands for the GABA receptor complex (Weber & Erker, 2002).
- Hughes et al. (2009) focused on optimizing aminopyridopyrazinones as PDE5 inhibitors, showcasing the therapeutic potential of pyrido[3,4-b]pyrazine derivatives (Hughes et al., 2009).
- Hoornaert (2010) described the use of multifunctionalized pyrazinones in cycloaddition reactions, leading to the synthesis of nucleoside or alkaloid-type compounds, demonstrating the versatility of pyrido pyrazines in heterocyclic synthesis (Hoornaert, 2010).
将来の方向性
特性
IUPAC Name |
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-2-4-19-5-3-17-9-6-10(13)15-7-8(9)16-11(14)12(17)18/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGJJQBJZIZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670180 | |
| Record name | 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | |
CAS RN |
915307-81-2 | |
| Record name | 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40670180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-Methyl-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390419.png)

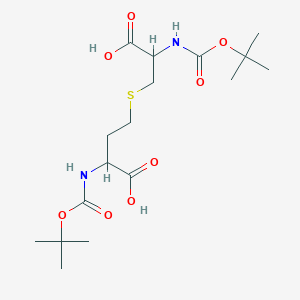
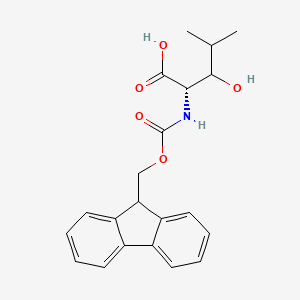
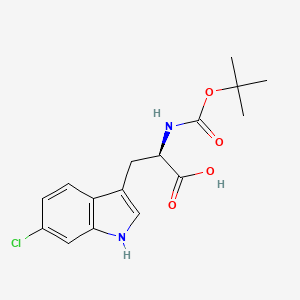
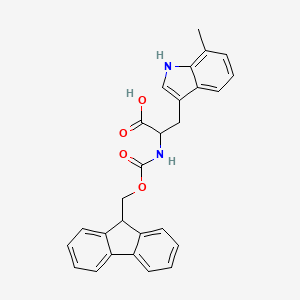
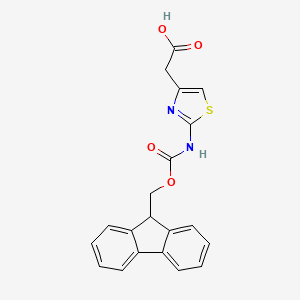

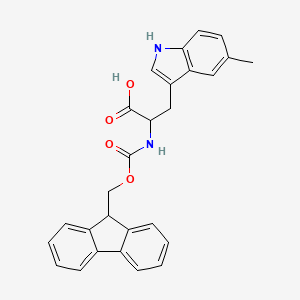
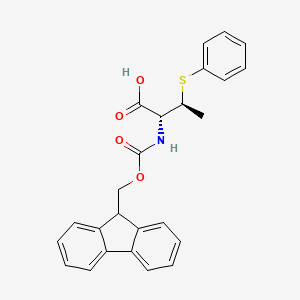
![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)

